molecular formula C9H8N2O2S B8556196 thieno[3,2-d]pyrimidin-7-ylmethyl acetate

thieno[3,2-d]pyrimidin-7-ylmethyl acetate

Cat. No.: B8556196
M. Wt: 208.24 g/mol
InChI Key: SLBZHBAKXPEDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

thieno[3,2-d]pyrimidin-7-ylmethyl acetate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic and pharmacological research.

Preparation Methods

The synthesis of thieno[3,2-d]pyrimidin-7-ylmethyl acetate typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

thieno[3,2-d]pyrimidin-7-ylmethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidin-7-ylmethyl acetate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

thieno[3,2-d]pyrimidin-7-ylmethyl acetate is unique among thienopyrimidine derivatives due to its specific substitution pattern. Similar compounds include:

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

thieno[3,2-d]pyrimidin-7-ylmethyl acetate

InChI

InChI=1S/C9H8N2O2S/c1-6(12)13-3-7-4-14-8-2-10-5-11-9(7)8/h2,4-5H,3H2,1H3

InChI Key

SLBZHBAKXPEDSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CSC2=CN=CN=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-methyl-thieno[3,2-d]pyrimidine (500 mg, 3.33 mmol) was dissolved in benzene (11 mL), added with NBS (539 mg, 3.33 mmol) and AIBN (27 mg, 0.17 mmol), and refluxed for 2 hours at 75° C. The reaction mixture was slowly cooled to room temperature, and added with potassium iodide (553 mg, 3.33 mmol) and DMF (5 mL), followed by stirring for 1 hour at 40° C. Sodium acetate (273 mg, 3.33 mmol) was added thereto, followed by further stirring for 3 hour at 40° C. Additionally, sodium acetate (273 mg, 3.33 mol) was added thereto, and the reaction mixture was stirred for 12 hours at 40° C. The reaction mixture was subjected to extraction with ethyl acetate, washed with water and NaS2O3 solution, dried and concentrated under reduced pressure. The concentrated compound was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v)) to obtain the title compound (140 mg, 20%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
539 mg
Type
reactant
Reaction Step Two
Name
Quantity
27 mg
Type
reactant
Reaction Step Two
Quantity
553 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
273 mg
Type
reactant
Reaction Step Four
Quantity
273 mg
Type
reactant
Reaction Step Five
Yield
20%

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